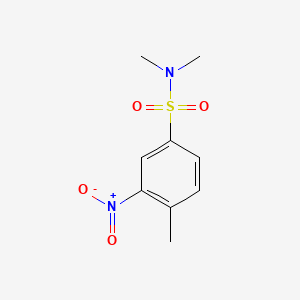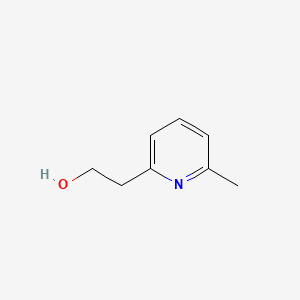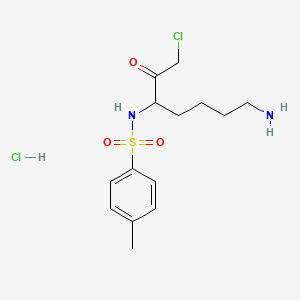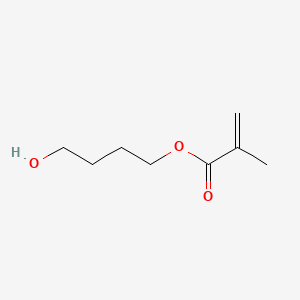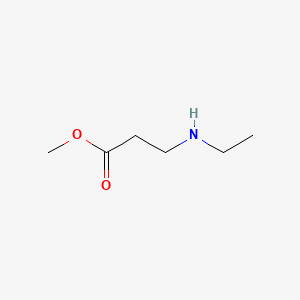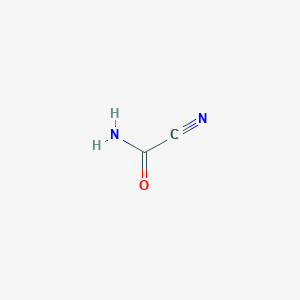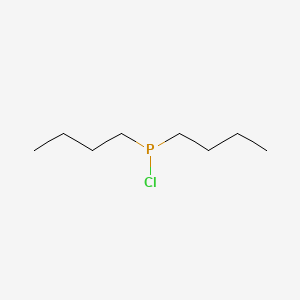
Dibutylchlorophosphine
Overview
Description
Dibutylchlorophosphine is a chemical compound with the linear formula (CH3CH2CH2CH2)2PCl . It is used as a reactant for the preparation of phosphorus-substituted dialkylamides of organophosphorus acids, Lewis acid catalyzed Diels-Alder reactions, and the preparation of phosphinoalkynes via Pd- and Ni-catalyzed cross-coupling with terminal alkynes .
Molecular Structure Analysis
The molecular structure of Dibutylchlorophosphine is represented by the linear formula (CH3CH2CH2CH2)2PCl . It has a molecular weight of 180.66 .Chemical Reactions Analysis
Dibutylchlorophosphine is used as a reactant in the preparation of phosphorus-substituted dialkylamides of organophosphorus acids, Lewis acid catalyzed Diels-Alder reactions, and the preparation of phosphinoalkynes via Pd- and Ni-catalyzed cross-coupling with terminal alkynes .Physical And Chemical Properties Analysis
Dibutylchlorophosphine has a refractive index of n20/D 1.474 . It has a molecular weight of 180.66 . The density of Dibutylchlorophosphine is 1.0267 g/cm3 . It has a boiling point of 216-217 °C .Scientific Research Applications
1. Protein Solubility in Electrophoresis
- Dibutylchlorophosphine, closely related to tributyl phosphine, improves protein solubility in two-dimensional electrophoresis. This enhancement results in shorter run times and increased resolution in electrophoresis. The nonionic nature of tributyl phosphine maintains reducing conditions during isoelectric focusing, thereby minimizing horizontal streaking on the second-dimension gel and simplifying the equilibration step in protein analysis (Herbert et al., 1998).
2. Nucleophilic Catalysis in Organic Chemistry
- In organic chemistry, dibutylchlorophosphine and its derivatives like tributylphosphine serve as effective catalysts. They are used in nucleophilic catalysis, especially in regiospecific aryl transfer to the alpha-position of enones or enals. This process is fundamental for creating complex organic structures, significantly contributing to synthetic chemistry and drug development (Koech & Krische, 2004).
Safety and Hazards
Dibutylchlorophosphine is classified as a Pyrophoric liquid, Category 1, and causes severe skin burns and eye damage (H314) . It catches fire spontaneously if exposed to air (H250) . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, and not allowing contact with air . It is recommended to handle under inert gas, wear protective clothing, and avoid breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
dibutyl(chloro)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAZMDLULSVYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308307 | |
| Record name | Dibutylchlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylchlorophosphine | |
CAS RN |
4323-64-2 | |
| Record name | NSC203027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutylchlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylchlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


